KY1220 -

KY1220

Catalog Number: EVT-271211
CAS Number:
Molecular Formula: C14H10N4O3S
Molecular Weight: 314.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[[1-(4-nitrophenyl)-2-pyrrolyl]methylidene]-2-sulfanylidene-4-imidazolidinone is a member of pyrroles.
Overview

KY1220 is a small molecule identified as a significant inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cancers, particularly colorectal cancer. This compound has shown potential in destabilizing both β-catenin and Ras proteins, which are commonly associated with oncogenic processes. The discovery of KY1220 arises from a broader effort to target aberrant signaling pathways in cancer therapeutics, particularly those involving the Wnt/β-catenin and Ras-ERK pathways.

Source

KY1220 was developed through high-throughput screening of chemical libraries aimed at identifying compounds that can effectively disrupt the Wnt/β-catenin signaling pathway. This screening process involved using HEK293 cells that express a reporter sensitive to β-catenin activity, allowing researchers to evaluate the efficacy of various compounds in inhibiting this signaling cascade .

Classification

KY1220 is classified as a small molecule inhibitor specifically targeting the Wnt/β-catenin signaling pathway. It is part of a class of compounds that are being explored for their potential therapeutic applications in oncology, particularly for cancers characterized by mutations in the APC (Adenomatous Polyposis Coli) and K-Ras genes .

Synthesis Analysis

The synthesis of KY1220 involves several steps that focus on modifying its chemical structure to enhance its efficacy as an inhibitor. While specific synthetic routes are proprietary, the general approach includes:

  1. Library Screening: Initial identification through screening various compounds for their ability to inhibit β-catenin activity.
  2. Structure-Activity Relationship Studies: Optimization of the compound's structure based on its interaction with target proteins and its efficacy in cellular assays.
  3. Chemical Modifications: Adjustments to functional groups that influence binding affinity and biological activity.

Technical details regarding the exact synthetic pathways are often not disclosed in public literature due to intellectual property protections but typically involve organic synthesis techniques such as coupling reactions and purification processes.

Molecular Structure Analysis

KY1220 has a complex molecular structure characterized by a thieno[2,3-d]pyrimidine core. The specific substitutions at various positions on this core contribute to its biological activity:

  • Core Structure: Thieno[2,3-d]pyrimidine
  • Substituents: A secondary butyl amino group at position 4 and a 4-methoxyphenyl group at position 5 enhance its interaction with target proteins.

The detailed molecular formula and mass spectrometry data confirm its identity and purity, with an IC50 value of approximately 2.1 μM in HEK293 reporter cells, indicating its potency as an inhibitor .

Chemical Reactions Analysis

KY1220 participates in several key chemical reactions that underpin its mechanism of action:

  1. Binding Interactions: The compound binds selectively to the RGS domain of Axin, which is critical for the formation of the β-catenin destruction complex.
  2. Phosphorylation Events: KY1220 enhances the phosphorylation of β-catenin by glycogen synthase kinase 3 beta (GSK3β), promoting its ubiquitination and subsequent degradation via proteasomal pathways.
  3. Polyubiquitination: The compound increases the polyubiquitination of both β-catenin and Ras, facilitating their degradation without affecting their mRNA levels .

These reactions are pivotal in modulating the stability and activity of oncogenic proteins within cancer cells.

Mechanism of Action

The mechanism by which KY1220 exerts its effects involves several critical processes:

  1. Inhibition of Wnt Signaling: By disrupting the Wnt/β-catenin pathway, KY1220 prevents β-catenin from accumulating in the nucleus, where it would otherwise activate transcription factors that promote cell proliferation.
  2. Destabilization of Ras: The compound also targets Ras proteins, which are often mutated in cancers, leading to uncontrolled cell growth and survival signals.
  3. Enhanced Degradation Pathways: KY1220 activates GSK3β, leading to increased phosphorylation of β-catenin at specific residues (Ser33, Ser37) and Ras (Thr144, Thr148), promoting their recognition by E3 ubiquitin ligases for proteasomal degradation .

This dual action on both β-catenin and Ras makes KY1220 a promising candidate for therapeutic development against cancers driven by these pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Molecular Weight: Specific molecular weight data is crucial for formulation and dosing.
  • Stability: Stability under physiological conditions is essential for therapeutic applications; studies indicate reasonable stability but require further investigation under various conditions.

Relevant analyses such as NMR spectroscopy and mass spectrometry confirm these properties, ensuring that KY1220 maintains integrity during storage and application .

Applications

KY1220 holds significant promise in scientific research and potential therapeutic applications:

  1. Oncology Research: As an inhibitor of critical oncogenic pathways, it serves as a valuable tool for studying colorectal cancer biology.
  2. Therapeutic Development: Its ability to destabilize both β-catenin and Ras positions it as a candidate for developing new anti-cancer drugs targeting these pathways.
  3. High-Throughput Screening: KY1220 can be used as a reference compound in drug discovery efforts aimed at identifying novel inhibitors of Wnt/β-catenin signaling.
Introduction to KY1220 in Oncogenic Signaling Pathways

Role of Wnt/β-Catenin and Ras Pathways in Colorectal Cancer Pathogenesis

The Wnt/β-catenin pathway is aberrantly activated in >94% of CRC cases, primarily through mutations in the APC gene (80–90%) or activating mutations in CTNNB1 (β-catenin gene, ~5%) [1] [10]. This pathway regulates intestinal stem cell maintenance, proliferation, and differentiation. In the absence of Wnt ligands, a cytoplasmic destruction complex—comprising Axin, APC, GSK3β, and CK1α—phosphorylates β-catenin, marking it for proteasomal degradation. When Wnt ligands bind Frizzled (FZD) receptors and LRP5/6 co-receptors, this complex is disrupted, enabling β-catenin accumulation and nuclear translocation. Nuclear β-catenin then partners with TCF/LEF transcription factors to activate oncogenes like c-MYC, CCND1 (cyclin D1), and LGR5 [1] [6] [10].

Simultaneously, the RAS-ERK pathway is hyperactivated in 40–50% of CRC cases via KRAS mutations. RAS proteins (KRAS, NRAS, HRAS) function as molecular switches regulating cell proliferation and survival. Activating mutations (e.g., KRASG12D/V) lock RAS in a GTP-bound state, constitutively triggering the RAF-MEK-ERK kinase cascade. This drives uncontrolled proliferation and metastasis [3] [6]. Crucially, APC loss stabilizes both β-catenin and mutant KRAS, creating a synergistic oncogenic loop that accelerates CRC progression and metastasis [3] [7].

Table 1: Mutation Frequencies in Key CRC Pathways

Pathway ComponentMutation Frequency in CRCFunctional Consequence
APC (Wnt pathway)80–90%β-catenin stabilization
KRAS (RAS pathway)40–50%Constitutive RAS activation
CTNNB1 (β-catenin)~5%Degradation resistance
BRAF (RAS-ERK)8–10%Sustained MAPK signaling

Dual Targeting of β-Catenin and Ras as a Novel Therapeutic Paradigm

Conventional CRC therapies face limitations due to pathway crosstalk and compensatory resistance mechanisms. For example, EGFR inhibitors (e.g., cetuximab) are ineffective against KRAS-mutant CRC, while Wnt inhibitors often trigger feedback activation of other pathways [2] [5]. Simultaneous targeting of both β-catenin and RAS represents a promising strategy because:

  • Co-stabilization Drives Aggressiveness: APC loss stabilizes mutant KRAS by inhibiting its proteasomal degradation, while RAS-ERK signaling further amplifies Wnt activity through MEK-dependent phosphorylation events. This creates a feed-forward loop that promotes cancer stem cell (CSC) propagation, epithelial-mesenchymal transition (EMT), and chemoresistance [3] [7].
  • Metastasis Promotion: Tumor budding regions—associated with metastatic dissemination—exhibit exceptionally high levels of both nuclear β-catenin and RAS proteins [7].
  • Synthetic Lethality: Compounds inducing degradation of both oncoproteins exhibit enhanced efficacy in APCmut/KRASmut CRC models compared to single-pathway inhibitors [7] [10].

KY1220 was developed explicitly to exploit this vulnerability by co-targeting β-catenin and RAS stability via a unified mechanism centered on the Wnt regulatory machinery.

Rationale for Axin-Directed Small-Molecule Intervention in CRC

The scaffold protein Axin serves as the central organizing platform for the β-catenin destruction complex. Its RGS (Regulator of G-protein Signaling) domain provides a druggable interface for modulating complex assembly. KY1220 binds this domain, inducing conformational changes that:

  • Enhance Destruction Complex Assembly: KY1220 stabilizes interactions between Axin, APC, GSK3β, and CK1α, promoting efficient β-catenin phosphorylation at Ser33/37/Thr41 residues [7] [10].
  • Promote β-Catenin and RAS Ubiquitination: Phosphorylated β-catenin is recognized by β-TrCP for proteasomal degradation. Simultaneously, KY1220 facilitates GSK3β-mediated phosphorylation of RAS at Thr144/Thr148—a prerequisite for its ubiquitination and degradation [7] [10].
  • Bypass Common Resistance Mechanisms: Unlike inhibitors targeting upstream pathway components (e.g., PORCN or FZD inhibitors), Axin-directed molecules remain effective in CRC cells with APC or RAS mutations, as they act downstream of these lesions [7] [9].

Table 2: Mechanism Comparison of Axin-Targeting Compounds

CompoundBinding SitePrimary ActionEffect on β-cateninEffect on RAS
KY1220RGS domain of AxinEnhances GSK3β-mediated phosphorylationDegradationDegradation
KYA1797KRGS domain of AxinStabilizes β-catenin destruction complexDegradationDegradation
XAV939Tankyrase (PARP domain)Stabilizes Axin by inhibiting PARsylationDegradationNo effect
JW74/JW55Tankyrase (PARP domain)Prevents Axin degradationDegradationNo effect

KY1220’s mechanism was validated in multiple CRC cell lines (e.g., LoVo, SW480, DLD-1), reducing both β-catenin and pan-RAS levels without altering their mRNA expression. It suppressed tumor growth in APCMin/+/KRASG12D transgenic mice, confirming in vivo efficacy [7] [10].

Properties

Product Name

KY1220

IUPAC Name

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

InChI

InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8-

InChI Key

FMLUAKSJMUPACD-WQLSENKSSA-N

SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

KY1220; KY-1220; KY 1220;

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.